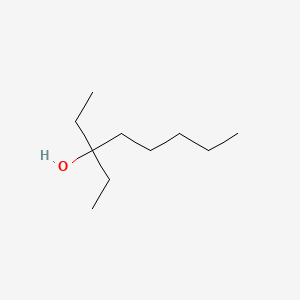

3-Ethyloctan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloctan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-7-8-9-10(11,5-2)6-3/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPNSNHYJTUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174510 | |

| Record name | 3-Ethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-32-3 | |

| Record name | 3-Ethyl-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyloctan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethyloctan-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C10H22O.[1] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2051-32-3 | [1] |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Density | 0.828 g/cm³ | |

| Boiling Point | 201.3 °C at 760 mmHg | |

| Melting Point | -1.53 °C (estimated) | |

| Flash Point | 81.1 °C | |

| Refractive Index | 1.434 | |

| LogP | 3.70 (Predicted) | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This compound can be synthesized through the reaction of an appropriate ester with a Grignard reagent. Specifically, the reaction of ethyl propionate (B1217596) with pentylmagnesium bromide will yield the desired tertiary alcohol.[2] Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[3][4]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Ethyl propionate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Hydrochloric acid (for cleaning glassware)

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the appearance of a cloudy solution and gentle refluxing of the ether.

-

Once the reaction has started, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Ethyl Propionate:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of ethyl propionate in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Characterization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The purity of the synthesized this compound can be determined, and its identity confirmed, using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Sample Preparation:

-

A dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 158), which is typical for tertiary alcohols due to the instability of the molecular ion.[5] The fragmentation pattern is dominated by alpha-cleavage, leading to the loss of alkyl radicals.

Key Fragmentation Peaks:

-

m/z 129: [M - C2H5]+, loss of an ethyl radical. This is often the base peak.

-

m/z 87: [M - C5H11]+, loss of a pentyl radical.

-

m/z 59: [C3H7O]+, a fragment containing the hydroxyl group.

-

m/z 43: [C3H7]+, a propyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~0.9 ppm (triplet, 6H): The two terminal methyl groups of the ethyl and pentyl chains.

-

~1.2-1.6 ppm (multiplet, 12H): The methylene (B1212753) groups of the ethyl and pentyl chains.

-

~1.5 ppm (singlet, 1H): The hydroxyl proton. This peak may be broad and its chemical shift is concentration and solvent dependent.

¹³C NMR (Predicted):

-

~8-15 ppm: The two terminal methyl carbons.

-

~23-40 ppm: The methylene carbons of the alkyl chains.

-

~75-80 ppm: The quaternary carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Expected IR Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

~2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the alkyl chains.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

-

~1150 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

Mandatory Visualizations

References

- 1. 3-Ethyl-3-octanol | C10H22O | CID 74917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. shimadzu.com [shimadzu.com]

3-Ethyloctan-3-ol physical properties

An In-depth Technical Guide to the Physical Properties of 3-Ethyloctan-3-ol

This document provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison, with detailed experimental methodologies for the cited properties.

Core Physical Properties

This compound is a tertiary alcohol with the molecular formula C₁₀H₂₂O.[1][2][3][4] Its structure consists of an octane (B31449) backbone with an ethyl group and a hydroxyl group both attached to the third carbon atom. This structure influences its physical characteristics, which are crucial for its handling, application, and behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the principal physical properties of this compound.

| Physical Property | Value | Reference |

| Molecular Weight | 158.28 g/mol | [1][2][3][4] |

| Boiling Point | 199 °C / 201.3 °C (at 760 mmHg) | [5][6] |

| Melting Point | -1.53 °C (estimated) | [5][6] |

| Density | 0.828 - 0.8360 g/mL | [5][6] |

| Refractive Index | 1.434 - 1.4370 | [5][6] |

| Solubility | Insoluble in water; Soluble in alcohol and ether (inferred) | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, including distillation and the Thiele tube method.[8]

Protocol: Thiele Tube Method [8]

-

Sample Preparation: A small sample of this compound (less than 0.5 mL) is placed in a small test tube (Durham tube).[8]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or by direct mass and volume measurements.[9][10]

Protocol: Mass and Volume Measurement [11]

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.[11]

-

Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.[11]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[9]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[9] For high precision, measurements should be conducted at a controlled temperature, such as 20°C.[10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.

Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. 3-Ethyl-3-octanol | C10H22O | CID 74917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octanol, 3-ethyl- [webbook.nist.gov]

- 3. 3-Octanol, 3-ethyl- [webbook.nist.gov]

- 4. 3-Octanol, 3-ethyl- [webbook.nist.gov]

- 5. This compound CAS#: 2051-32-3 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. batman.edu.tr [batman.edu.tr]

- 11. chem.libretexts.org [chem.libretexts.org]

Structure Elucidation of 3-Ethyloctan-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 3-ethyloctan-3-ol. This tertiary alcohol serves as a model compound for demonstrating the application of modern spectroscopic techniques in organic chemistry and pharmaceutical development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling, analysis, and application. The key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₁₀H₂₂O[1][2][3] |

| Molecular Weight | 158.28 g/mol [1][2][3] |

| CAS Number | 2051-32-3[1][2][3] |

| Boiling Point | 199 °C[4] |

| Density | 0.8360 g/cm³[4] |

| Refractive Index | 1.4370[4] |

Spectroscopic Data for Structure Elucidation

The unequivocal identification of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the different types of protons and their connectivity within the molecule. The predicted chemical shifts (δ) for the distinct proton environments in this compound are presented in the following table.

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -OH | ~1.0-2.0 | Singlet | 1H |

| -CH₂- (ethyl) | ~1.4-1.6 | Quartet | 4H |

| -CH₂- (octyl chain) | ~1.2-1.4 | Multiplet | 8H |

| -CH₃ (ethyl) | ~0.8-1.0 | Triplet | 6H |

| -CH₃ (octyl chain) | ~0.8-1.0 | Triplet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The predicted chemical shifts for this compound are summarized below.

| Carbon | Chemical Shift (ppm, predicted) |

| C-OH (quaternary) | ~75 |

| -CH₂- (ethyl) | ~33 |

| -CH₂- (C4 of octyl) | ~38 |

| -CH₂- (C5 of octyl) | ~23 |

| -CH₂- (C6 of octyl) | ~32 |

| -CH₂- (C7 of octyl) | ~23 |

| -CH₃ (ethyl) | ~8 |

| -CH₃ (C8 of octyl) | ~14 |

| C2 of octyl | ~14 |

| C1 of octyl | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. As a tertiary alcohol, this compound is expected to exhibit a weak or absent molecular ion peak (M⁺) at m/z 158. The fragmentation is dominated by α-cleavage and dehydration.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 129 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 101 | [M - C₄H₉]⁺ (Loss of a butyl group) |

| 140 | [M - H₂O]⁺ (Dehydration) |

| 73 | [C(OH)(CH₂CH₃)₂]⁺ (α-cleavage) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | ~3600-3200 | Broad, strong |

| C-H (alkane) | ~2960-2850 | Strong, sharp |

| C-O (tertiary alcohol) | ~1150 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable results.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (using GC-MS with EI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Set the GC parameters:

-

Injector temperature: e.g., 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms)

-

Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

Set the MS parameters:

-

Ionization source: Electron Ionization (EI) at 70 eV.

-

Mass range: e.g., m/z 40-400.

-

Scan speed: e.g., 2 scans/second.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.

-

Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound, such as this compound, can be visualized as follows.

References

In-Depth Technical Guide: 3-Ethyloctan-3-ol (CAS Number: 2051-32-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C10H22O.[1][2][3] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties, including resistance to oxidation.[4] Tertiary alcohols are of increasing interest in medicinal chemistry due to their potential to enhance the metabolic stability of drug candidates.[5][6][7] This document provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, spectroscopic data, a proposed synthesis protocol, and a discussion of its potential, though largely uninvestigated, biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2051-32-3 | [1][2][3] |

| Molecular Formula | C10H22O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [1] |

| Boiling Point | 201.3 °C at 760 mmHg | [8] |

| Melting Point | -1.53 °C (estimate) | [8] |

| Density | 0.828 g/cm³ | [8] |

| Refractive Index | 1.434 | [8] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2] This data is essential for determining the compound's molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available on PubChem.[1] This spectrum would typically show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A 13C NMR spectrum for this compound is available on PubChem.[1] This spectrum provides information on the number and types of carbon atoms in the molecule.

Synthesis Protocol

The most common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 3-octanone (B92607) with ethylmagnesium bromide or by reacting pentylmagnesium bromide with 3-pentanone.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Proposed)

This protocol is adapted from the synthesis of a structurally similar tertiary alcohol, triethylcarbinol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide (or Pentyl bromide)

-

3-Octanone (or 3-Pentanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and anhydrous diethyl ether. Slowly add a solution of the alkyl bromide (ethyl bromide or pentyl bromide) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of the ketone (3-octanone or 3-pentanone) in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, allow the mixture to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Toxicology

There is a significant lack of publicly available data specifically detailing the biological activity, pharmacology, and toxicology of this compound.

General Considerations for Tertiary Alcohols:

-

Metabolic Stability: Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary and secondary alcohols.[5][6] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for typical oxidation pathways. This property makes the tertiary alcohol motif attractive in drug design to improve the pharmacokinetic profile of a molecule.

-

Toxicology: While specific data for this compound is unavailable, information on other C10 alcohols indicates potential for skin and eye irritation.[2] A Safety Data Sheet (MSDS) for the related compound 3-octanol (B1198278) indicates it can cause skin and eye irritation, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9] General information on aliphatic alcohols suggests that their toxicity tends to increase with increasing hydrophobicity.

Potential Signaling Pathway Interactions (Hypothetical):

Given the absence of specific studies on this compound, no signaling pathways can be definitively described. However, the structural features of tertiary alcohols can influence their interaction with biological targets. The steric bulk around the hydroxyl group can affect binding to enzyme active sites or receptor pockets.

Diagram: Role of Tertiary Alcohols in Drug Discovery

Caption: Logic diagram illustrating the utility of tertiary alcohols in drug discovery to enhance metabolic stability.

Conclusion

This compound is a tertiary alcohol with well-defined chemical and physical properties. While its synthesis can be readily achieved through standard organic chemistry methods like the Grignard reaction, there is a significant gap in the scientific literature regarding its biological activity, pharmacological effects, and toxicological profile. The increased metabolic stability associated with the tertiary alcohol functional group suggests that molecules incorporating this moiety may have favorable pharmacokinetic properties, a concept of high interest in drug development. Further research is warranted to explore the potential applications and safety profile of this compound and its derivatives.

References

- 1. chembk.com [chembk.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 3-Ethyl-3-octanol | C10H22O | CID 74917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. [Biological activity of a new series of tertiary alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 8. puracy.com [puracy.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Weight of 3-Ethyloctan-3-ol

This technical guide provides a comprehensive overview of the molecular weight of 3-Ethyloctan-3-ol, tailored for researchers, scientists, and professionals in drug development. It covers the theoretical calculation, tabulated chemical data, and the experimental methodology for its determination.

Introduction to this compound

This compound is a tertiary alcohol. Understanding its precise molecular weight is fundamental for chemical synthesis, structural elucidation, and pharmacokinetic studies. The molecular weight dictates stoichiometric relationships in reactions and is a critical parameter in analytical techniques such as mass spectrometry.

Molecular Properties and Weight

The chemical identity of this compound is defined by its molecular formula, which enumerates the constituent atoms. From this formula, a theoretical molecular weight can be calculated, which can then be compared against experimentally determined and computationally derived values.

Theoretical Molecular Weight Calculation

The molecular formula for this compound is C₁₀H₂₂O.[1][2][3][4][5] The molecular weight (MW) is calculated by summing the atomic weights of each atom in the molecule. Using the conventional standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.11 + 22.176 + 15.999 = 158.285 u

It is important to note that for some elements, including hydrogen, carbon, and oxygen, IUPAC defines the standard atomic weight as an interval to reflect the natural isotopic variation in terrestrial samples.[1] However, for most practical chemical calculations, a single conventional value is used.

Summary of Quantitative Data

The molecular weight and related quantitative data for this compound are summarized in the table below, drawing from various reputable chemical databases.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem[1], NIST[3][5], Guidechem[2] |

| Average Molecular Weight | 158.28 g/mol | PubChem[1] |

| 158.2811 g/mol | NIST[3][5] | |

| 158.285 g/mol | ChemSpider[6] | |

| Monoisotopic Mass | 158.167065321 Da | PubChem[1][4] |

| CAS Registry Number | 2051-32-3 | NIST[3][5], Guidechem[2] |

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Logical workflow for molecular weight determination.

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6]

General Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the key steps for determining the molecular weight of an organic compound like this compound using a standard mass spectrometer.[7][8][9]

-

Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer's ion source. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺·), which is a radical cation.

-

Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

-

Deflection (Mass Analysis): The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M⁺·). The m/z value of this peak provides the molecular weight of the compound.

The diagram below visualizes the experimental workflow within a mass spectrometer.

Caption: Experimental workflow in a mass spectrometer.

Conclusion

The molecular weight of this compound is a cornerstone piece of data for any scientific endeavor involving this compound. A theoretical value of 158.285 u can be calculated from its molecular formula, C₁₀H₂₂O. This value is corroborated by data from multiple chemical databases and can be experimentally verified with high precision using techniques such as mass spectrometry. Accurate knowledge of the molecular weight is indispensable for quantitative analysis, ensuring the purity of research materials and the validity of experimental results in drug development and chemical research.

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-Depth Technical Guide on the Safety and Handling of 3-Ethyloctan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all applicable safety regulations and institutional protocols when handling any chemical.

Introduction

3-Ethyloctan-3-ol (CAS No. 2051-32-3) is a tertiary alcohol with potential applications in various research and development sectors. A thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling practices, and emergency procedures for this compound. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates data from its close structural analog, 3-methyl-3-octanol (B1583038) (CAS No. 5340-36-3), to provide a more complete, albeit surrogate, safety profile. All data pertaining to the analog will be clearly identified.

Physicochemical Properties

Understanding the physicochemical properties of a substance is the first step in a comprehensive safety assessment.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 2051-32-3 | [1][2] |

| Appearance | No data available for this compound. 3-methyl-3-octanol is a clear, colorless liquid. | [3] |

| Boiling Point | No data available for this compound. 172 °C for 3-methyl-3-octanol. | [3] |

| Flash Point | No data available for this compound. 72 °C (161.6 °F) (closed cup) for 3-methyl-3-octanol. | [3] |

| Density | No data available for this compound. 0.822 g/mL at 25 °C for 3-methyl-3-octanol. | [1] |

| Solubility | Insoluble in water. Soluble in alcohol. (for 3-methyl-3-octanol) | [4] |

Toxicological Data

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3400 mg/kg | [4][5] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | [4][5] |

GHS Hazard Classification (for 3-methyl-3-octanol):

-

Eye Irritation: Category 2. Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[3][5][6]

Mutagenicity (Ames Test):

-

No specific data is available for this compound or 3-methyl-3-octanol.

Carcinogenicity:

-

No data available.

Reproductive Toxicity:

-

No data available.

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound or its analog, 3-methyl-3-octanol. In the absence of established limits, it is prudent to handle the substance with care to minimize any potential exposure.

Experimental Protocols for Safety Assessment

The following are generalized protocols for key toxicological studies. Specific experimental designs for this compound would need to be developed in accordance with regulatory guidelines.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Species: Typically rat (female).

-

Methodology: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The test proceeds sequentially, with the outcome of each dose level determining the next step.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Species: Albino rabbit.

-

Methodology: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of the rabbit's skin under a semi-occlusive patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation/Corrosion (OECD 405: Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Species: Albino rabbit.

-

Methodology: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: Several strains of bacteria with known mutations that render them unable to synthesize an essential amino acid are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted and compared to the control.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the scientific literature regarding the signaling pathways or mechanisms of toxicity for this compound or its close analogs. As a tertiary alcohol, its toxicity is likely related to its physicochemical properties, such as its ability to disrupt cell membranes.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Diagrams

Caption: A simplified workflow for the safe handling of chemical substances.

Caption: Potential exposure routes and first aid responses.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 3-Ethyloctan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol 3-ethyloctan-3-ol via a Grignard reaction. The synthesis involves the reaction of a Grignard reagent, prepared from bromoethane (B45996) and magnesium, with 2-octanone (B155638). This method is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely applicable in the synthesis of complex organic molecules in research and drug development. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde, ketone, or ester. The reaction with ketones, as detailed in this protocol, is a classic method for the synthesis of tertiary alcohols.[1][2]

This compound is a tertiary alcohol synthesized by the nucleophilic attack of an ethyl Grignard reagent on the carbonyl carbon of 2-octanone. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as the Grignard reagent is a strong base and will react with any protic solvents, such as water.[3]

Data Presentation

| Parameter | Value | Reference |

| Product Information | ||

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 2051-32-3 | --INVALID-LINK-- |

| Molecular Formula | C10H22O | --INVALID-LINK-- |

| Molecular Weight | 158.28 g/mol | --INVALID-LINK-- |

| Boiling Point | ~199 °C | |

| Density | ~0.836 g/mL | |

| Refractive Index | ~1.437 | |

| Reactant Information | ||

| Bromoethane (C2H5Br) | 3.6 g (0.033 mol) | --INVALID-LINK-- |

| Magnesium Turnings (Mg) | 0.88 g (0.036 mol) | --INVALID-LINK-- |

| 2-Octanone (C8H16O) | 3.85 g (0.030 mol) | --INVALID-LINK-- |

| Anhydrous Diethyl Ether | ~70 mL | --INVALID-LINK-- |

| Reaction Conditions | ||

| Reaction Temperature | Reflux of Diethyl Ether (~35 °C) | --INVALID-LINK-- |

| Reaction Time | ~1 hour for Grignard formation, ~30 minutes for ketone addition | --INVALID-LINK-- |

| Expected Yield | ||

| Theoretical Yield | ~4.75 g | |

| Expected Percent Yield | 60-80% (Variable based on conditions) |

Experimental Protocol

This protocol is adapted from a general procedure for the Grignard synthesis of tertiary alcohols.[4]

Materials:

-

Round-bottom flask (250 mL)

-

Claisen adapter

-

Separatory funnel (125 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Magnesium turnings

-

Bromoethane

-

2-Octanone

-

Anhydrous diethyl ether

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried before use to prevent the decomposition of the Grignard reagent. This can be achieved by heating the glassware in an oven at 120 °C for several hours and allowing it to cool in a desiccator over a drying agent. Alternatively, the apparatus can be assembled and flame-dried under a stream of dry nitrogen gas.

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a 125 mL separatory funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride at the top of the condenser.

-

Initiation of Reaction: Place 0.88 g (0.036 mol) of magnesium turnings in the round-bottom flask. In the separatory funnel, prepare a solution of 3.6 g (0.033 mol) of bromoethane in 15 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the bromoethane-ether solution from the separatory funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming of the flask with a heat gun or the addition of a small crystal of iodine may be necessary to activate the magnesium surface.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane-ether solution dropwise from the separatory funnel at a rate that maintains a gentle reflux of the diethyl ether. Vigorous stirring should be maintained throughout the addition.

-

After the addition is complete, gently heat the mixture to continue the reflux for an additional 15 minutes to ensure all the magnesium has reacted. The resulting solution of ethylmagnesium bromide will be grayish and slightly cloudy.

Part 2: Reaction with 2-Octanone

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Dissolve 3.85 g (0.030 mol) of 2-octanone in 5 mL of anhydrous diethyl ether. Add this solution to the separatory funnel.

-

Slowly add the 2-octanone solution dropwise to the cold, stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 minutes.[4]

Part 3: Work-up and Purification

-

Cool the reaction flask again in an ice bath.

-

Slowly and carefully add 15 mL of 1 M sulfuric acid dropwise to the reaction mixture to quench the unreacted Grignard reagent and protonate the magnesium alkoxide salt. This is an exothermic process, and gas evolution may occur.

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (diethyl ether) and a lower aqueous layer.

-

Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.[4]

-

Combine the organic layers and wash them with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Isolate the product, this compound, by simple distillation.[4] Collect the fraction that boils at the expected boiling point of the product.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the Grignard synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-Ethyloctan-3-ol from Ethyl Magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 3-ethyloctan-3-ol. The synthesis is achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The protocol outlines the reaction of ethyl magnesium bromide with 2-octanone (B155638) under anhydrous conditions, followed by an acidic workup and purification. This method is a reliable route to obtaining this compound for use in further research and development applications.

Introduction

This compound is a tertiary alcohol with potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a fragrance component. The Grignard reaction provides a versatile and efficient method for the synthesis of such tertiary alcohols.[1][2][3] This protocol details the necessary reagents, equipment, and steps for the successful synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic addition of ethylmagnesium bromide to the carbonyl carbon of 2-octanone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final tertiary alcohol product.[1][2][4]

References

Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of tertiary alcohols through the reaction of Grignard reagents with ketones and esters. Grignard reagents, organomagnesium halides (R-Mg-X), act as potent nucleophiles, attacking the electrophilic carbonyl carbon of ketones and esters to yield tertiary alcohols upon acidic workup.[1][2][3] This method is widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures.

Reaction Mechanisms

The synthesis of tertiary alcohols via Grignard reagents proceeds through distinct mechanisms depending on the carbonyl substrate.

Reaction with Ketones

The reaction of a Grignard reagent with a ketone involves a single nucleophilic addition to the carbonyl carbon.[4][5] The alkyl or aryl group from the Grignard reagent adds to the carbonyl, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup yields the tertiary alcohol.[1]

Caption: Reaction of a Grignard reagent with a ketone.

Reaction with Esters

The reaction with esters is a two-step process requiring two equivalents of the Grignard reagent.[6][7] The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone.[6][7][8] This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[6][7][8] It is important to note that two of the alkyl/aryl groups on the final tertiary alcohol will be identical, originating from the Grignard reagent.

Caption: Reaction of a Grignard reagent with an ester.

Data Presentation: Synthesis of Tertiary Alcohols

The following table summarizes yields for the synthesis of various tertiary alcohols using Grignard reagents. Yields can be influenced by factors such as the purity of reagents, reaction conditions, and purification methods.

| Tertiary Alcohol | Carbonyl Substrate | Grignard Reagent | Solvent | Yield (%) | Boiling/Melting Point (°C) |

| Triphenylmethanol (B194598) | Benzophenone (B1666685) | Phenylmagnesium bromide | Diethyl Ether | 9.21 - 64 | 160 - 163.2 |

| 2-Methyl-2-hexanol | Acetone | n-Butylmagnesium bromide | Diethyl Ether | ~85 | 137 - 141 |

| 3-Ethyl-3-pentanol | Diethyl carbonate | Ethylmagnesium bromide | Diethyl Ether | ~38 | 139 - 142 |

| 2-Methyl-2-octanol | 2-Octanone | Methylmagnesium bromide | Tetrahydrofuran (B95107) | 97 (conversion) | Not specified |

Yields are calculated based on the limiting reagent. The yield for 2-Methyl-2-hexanol was calculated from the reported masses of starting material and product. The yield for 3-Ethyl-3-pentanol was calculated from the reported masses.

Experimental Protocols

General Considerations and Anhydrous Technique

Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[9] Therefore, all reactions must be conducted under strictly anhydrous conditions.[9][10]

-

Glassware: All glassware must be thoroughly dried in an oven (e.g., overnight at >100 °C) and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon) before use.[10]

-

Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[11] Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

-

Reagents: All other reagents should be anhydrous. Liquid reagents can be dried over molecular sieves.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas connected to the reaction flask via a needle.

Protocol 1: Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide

This protocol is adapted from several literature procedures.[1][2][10][12]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (optional, as an initiator)

-

Benzophenone

-

6 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Petroleum ether or hexane (B92381) (for purification)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, all under a nitrogen atmosphere.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzophenone:

-

Cool the Grignard reagent solution to room temperature.

-

Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 6 M HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (ether) from the aqueous layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) to obtain the pure product.

-

Protocol 2: Synthesis of a Tertiary Alcohol from an Ester

This protocol is a general procedure for the reaction of an ester with two equivalents of a Grignard reagent.

Materials:

-

Ester (e.g., ethyl acetate)

-

Grignard reagent (e.g., methylmagnesium bromide, 2.2 equivalents)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

As described in Protocol 1.

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under a nitrogen atmosphere, place the ester dissolved in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

-

Grignard Addition:

-

Slowly add the Grignard reagent (2.2 equivalents) to the stirred ester solution via a dropping funnel or syringe. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by distillation or column chromatography as appropriate.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a tertiary alcohol using a Grignard reagent.

Caption: General workflow for Grignard synthesis.

References

- 1. cerritos.edu [cerritos.edu]

- 2. studycorgi.com [studycorgi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. odinity.com [odinity.com]

Application Note: GC-MS Analysis of 3-Ethyloctan-3-ol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the qualitative and quantitative analysis of 3-Ethyloctan-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for research and quality control purposes.

Introduction

This compound (C₁₀H₂₂O, MW: 158.28 g/mol ) is a tertiary alcohol that can be found as a volatile organic compound in various matrices.[1][2][3] Its analysis is pertinent in fields such as flavor and fragrance research, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4]

This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation for this compound.

Data Presentation

Quantitative analysis of this compound should be performed using a validated method. The following tables provide expected parameters and characteristic mass spectral data for this compound.

Table 1: GC-MS Method Parameters (Suggested)

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or Split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Mass Spectrometer (MS) | |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Table 2: Quantitative Data and Mass Spectral Information for this compound

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | Instrument Dependent | 59 | 87, 129 |

Note: The retention time is highly dependent on the specific instrument and column used. It is essential to determine the retention time using a certified reference standard.

Table 3: Typical Performance Characteristics (to be determined during method validation)

| Parameter | Expected Range |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

The following protocols provide a detailed methodology for the GC-MS analysis of this compound.

3.1. Materials and Reagents

-

This compound certified reference standard

-

Hexane (B92381) or Dichloromethane (GC grade or higher)

-

Anhydrous Sodium Sulfate

-

Glassware: Volumetric flasks, vials, pipettes, etc.

-

Syringes for sample injection

-

GC-MS system with autosampler

3.2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3.3. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

3.3.1. Liquid Samples (e.g., beverages, liquid formulations)

-

Direct Injection: If the sample is clean and the analyte concentration is high, dilute an aliquot of the sample with hexane to bring the concentration within the calibration range.

-

Liquid-Liquid Extraction (LLE):

-

To 5 mL of the liquid sample, add 5 mL of hexane.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the extract by passing it through a small column of anhydrous sodium sulfate.

-

The extract is now ready for GC-MS analysis.

-

3.3.2. Solid Samples (e.g., powders, tissues)

-

Solvent Extraction:

-

Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.

-

Add 10 mL of hexane.

-

Vortex for 5 minutes, followed by sonication for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the hexane supernatant to a clean vial.

-

Dry the extract using anhydrous sodium sulfate.

-

The extract is ready for GC-MS analysis.

-

3.4. GC-MS Analysis

-

Set up the GC-MS system according to the parameters outlined in Table 1.

-

Equilibrate the system by running a solvent blank (hexane).

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Include quality control (QC) samples at regular intervals to monitor instrument performance.

3.5. Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of this compound (Figure 1). Key fragments to look for are m/z 59, 87, and 129.

-

Quantitative Analysis: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 59) against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical workflow for data analysis in GC-MS quantification.

References

Application Notes and Protocols for the Purification of 3-Ethyloctan-3-ol

For: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol of interest in various fields of chemical research and development. Its synthesis, typically achieved through a Grignard reaction between ethyl magnesium bromide and octan-2-one, or propyl magnesium bromide and pentan-3-one, often results in a crude product containing unreacted starting materials, byproducts, and residual solvents. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including liquid-liquid extraction, fractional distillation, and column chromatography. Additionally, methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are described.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and executing effective purification protocols.

| Property | Value | Reference |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Boiling Point (at 760 mmHg) | 199 °C | |

| Density | 0.836 g/cm³ | |

| CAS Number | 2051-32-3 | [2] |

Table 1: Physical and Chemical Properties of this compound.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity. A general workflow for the purification of this compound following its synthesis is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial purification step is crucial for removing inorganic salts, water-soluble impurities, and unreacted water-sensitive reagents from the crude reaction mixture following a Grignard synthesis.[3]

Objective: To perform an initial cleanup of the crude this compound.

Materials:

-

Crude this compound in an organic solvent (e.g., diethyl ether, THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Carefully quench the Grignard reaction mixture by slowly adding it to a stirred, cooled (ice bath) saturated aqueous solution of NH₄Cl.

-

Transfer the resulting mixture to a separatory funnel.

-

Allow the layers to separate and remove the aqueous layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for approximately 15-20 minutes.

-

Filter the drying agent and collect the organic solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, extracted this compound.

Caption: Workflow for the liquid-liquid extraction of this compound.

Protocol 2: Fractional Distillation

Fractional distillation is an effective method for purifying liquids with different boiling points.[4][5] Given the relatively high boiling point of this compound (199 °C), vacuum distillation is recommended to prevent decomposition.

Objective: To purify this compound from less volatile and more volatile impurities.

Materials:

-

Crude, extracted this compound

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

-

Round-bottom flask

-

Heating mantle

-

Vacuum source and gauge

-

Thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the round-bottom flask with a stir bar or boiling chips.

-

Attach the flask to the fractionating column and connect the vacuum source.

-